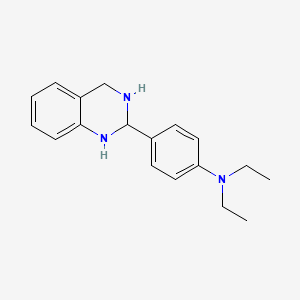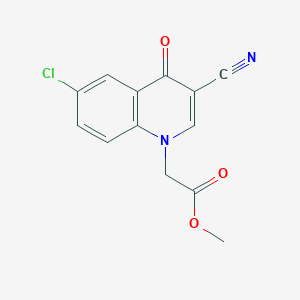
Methyl 2-(6-chloro-3-cyano-4-oxoquinolin-1(4H)-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(6-chloro-3-cyano-4-oxoquinolin-1(4H)-yl)acetate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-chloro-3-cyano-4-oxoquinolin-1(4H)-yl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-chloro-3-cyano-4-oxoquinoline.
Formation of Intermediate: The intermediate is formed by reacting 6-chloro-3-cyano-4-oxoquinoline with ethyl chloroacetate in the presence of a base such as sodium hydride.
Cyclization: The intermediate undergoes cyclization to form the quinoline ring structure.
Esterification: The final step involves the esterification of the intermediate with methanol to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common industrial methods include:
Batch Processing: This involves the stepwise addition of reagents and careful control of reaction conditions.
Continuous Flow Processing: This method allows for the continuous production of the compound, improving efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(6-chloro-3-cyano-4-oxoquinolin-1(4H)-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often require bases like potassium carbonate or sodium hydroxide.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-(6-chloro-3-cyano-4-oxoquinolin-1(4H)-yl)acetate has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and viral infections.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Research: It serves as a building block for the synthesis of more complex quinoline derivatives, aiding in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of Methyl 2-(6-chloro-3-cyano-4-oxoquinolin-1(4H)-yl)acetate involves its interaction with specific molecular targets:
Molecular Targets: The compound may target bacterial enzymes or proteins, inhibiting their function and leading to antimicrobial effects.
Pathways Involved: It can interfere with DNA synthesis or protein synthesis pathways in microorganisms, leading to their death or inhibition of growth.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(6-chloro-4-oxoquinolin-1(4H)-yl)acetate: Lacks the cyano group, which may affect its biological activity.
Ethyl 2-(6-chloro-3-cyano-4-oxoquinolin-1(4H)-yl)acetate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 2-(6-bromo-3-cyano-4-oxoquinolin-1(4H)-yl)acetate: Contains a bromo group instead of a chloro group, which can influence its reactivity and biological properties.
Uniqueness
Methyl 2-(6-chloro-3-cyano-4-oxoquinolin-1(4H)-yl)acetate is unique due to the presence of both the cyano and chloro groups, which contribute to its distinct chemical reactivity and potential biological activities. These functional groups allow for diverse chemical modifications, making it a valuable compound in synthetic and medicinal chemistry.
Propiedades
Fórmula molecular |
C13H9ClN2O3 |
|---|---|
Peso molecular |
276.67 g/mol |
Nombre IUPAC |
methyl 2-(6-chloro-3-cyano-4-oxoquinolin-1-yl)acetate |
InChI |
InChI=1S/C13H9ClN2O3/c1-19-12(17)7-16-6-8(5-15)13(18)10-4-9(14)2-3-11(10)16/h2-4,6H,7H2,1H3 |
Clave InChI |
RDVIBVNFBOFCJN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CN1C=C(C(=O)C2=C1C=CC(=C2)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



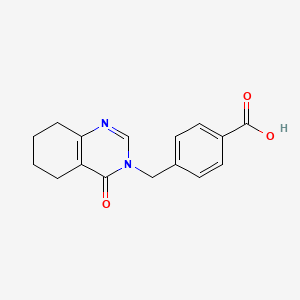


![2-(2-Chlorophenyl)-[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B11842355.png)
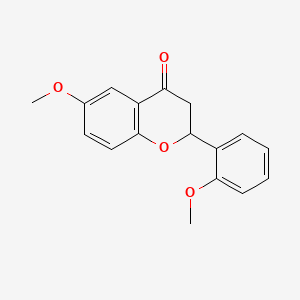
![4-([1,1'-Biphenyl]-4-ylethynyl)benzaldehyde](/img/structure/B11842381.png)
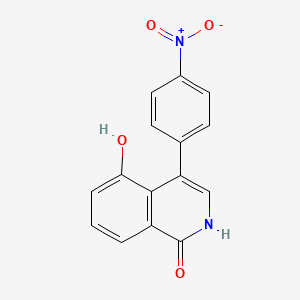
![Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane](/img/structure/B11842391.png)
![tert-Butyl 6-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B11842398.png)
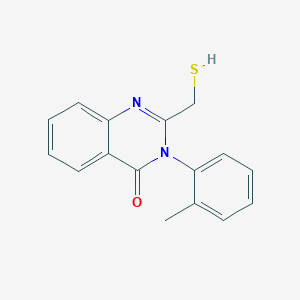

![(trans-4'-Pentyl-[1,1'-bi(cyclohexan)]-1-en-2-yl)boronic acid](/img/structure/B11842412.png)
